molecular formula C23H22N6O B071860 4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine CAS No. 160522-92-9

4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine

Cat. No.: B071860
CAS No.: 160522-92-9
M. Wt: 398.5 g/mol
InChI Key: ZYGJQIRCRHCOID-UHFFFAOYSA-N
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Description

4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine is a complex organic compound that features both imidazole and pyrimidine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine typically involves multi-step organic synthesis techniques. The process often starts with the preparation of the imidazole and pyrimidine precursors. These precursors are then subjected to various coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems for temperature, pressure, and pH control ensures the consistency and purity of the final product. The scalability of the synthetic route is crucial for industrial applications, and optimizations are often made to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable tool in synthetic organic chemistry.

Biology

In biological research, the compound’s imidazole and pyrimidine rings are of particular interest due to their presence in many biologically active molecules. Studies often focus on its potential as a ligand in enzyme inhibition or as a scaffold for drug design.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In industrial applications, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism by which 4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine exerts its effects is largely dependent on its interaction with molecular targets. The imidazole rings can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)pyrimidine
  • 2-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-4-methoxypyrimidine

Uniqueness

What sets 4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine apart is its dual imidazole and pyrimidine rings, which provide a unique combination of chemical properties. This duality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to similar compounds.

Properties

CAS No.

160522-92-9

Molecular Formula

C23H22N6O

Molecular Weight

398.5 g/mol

IUPAC Name

4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine

InChI

InChI=1S/C23H22N6O/c1-30-20-14-17(22-27-12-13-28-22)6-7-18(20)19-8-9-24-23(29-19)16-4-2-15(3-5-16)21-25-10-11-26-21/h2-9,14H,10-13H2,1H3,(H,25,26)(H,27,28)

InChI Key

ZYGJQIRCRHCOID-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=NCCN2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCN5

Canonical SMILES

COC1=C(C=CC(=C1)C2=NCCN2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCN5

160522-92-9

Synonyms

4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxy-phenyl]-2-[4-(4,5-dihydr o-1H-imidazol-2-yl)phenyl]pyrimidine

Origin of Product

United States

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